molecular formula C15H33N B15082066 2-Pentadecanamine CAS No. 13146-85-5

2-Pentadecanamine

Cat. No.: B15082066
CAS No.: 13146-85-5
M. Wt: 227.43 g/mol
InChI Key: PYLMYKPRPCABPR-UHFFFAOYSA-N
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Description

2-Pentadecanamine (CAS: 63493-28-7) is a branched-chain primary amine with the molecular formula C₅H₁₃N and the IUPAC name 2-pentanamine. Its structure features a five-carbon chain with an amine group (-NH₂) attached to the second carbon. Key identifiers include the SMILES notation C(C(C)N)CC and the InChIKey IGEIPFLJVCPEKU-UHFFFAOYSA-N . Synonyms such as 1-Methyl-N-butylamine and DL-2-aminopentane are also used in scientific literature. Safety protocols emphasize skin and eye protection, with immediate washing and medical consultation required upon exposure .

Properties

CAS No.

13146-85-5

Molecular Formula

C15H33N

Molecular Weight

227.43 g/mol

IUPAC Name

pentadecan-2-amine

InChI

InChI=1S/C15H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15H,3-14,16H2,1-2H3

InChI Key

PYLMYKPRPCABPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentadecanamine can be synthesized through several methods. One common approach involves the reduction of pentadecanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields .

Industrial Production Methods: In industrial settings, 2-Pentadecanamine is often produced via the hydrogenation of nitriles or by the amination of long-chain alcohols. These processes are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Neutralization Reactions

2-Pentadecanamine reacts with acids to form water-soluble ammonium salts through exothermic proton transfer. This reaction is fundamental for purification and salt formation in industrial applications.

Example Reaction:
C15H33NH2+HClC15H33NH3+Cl\text{C}_{15}\text{H}_{33}\text{NH}_2 + \text{HCl} \rightarrow \text{C}_{15}\text{H}_{33}\text{NH}_3^+ \text{Cl}^-

PropertyValue
Reaction Enthalpy (ΔH)-58 kJ/mol (estimated)
Solubility of ProductHigh in polar solvents

This process is optimized in polar aprotic solvents like dichloromethane .

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides (R-X) to form secondary or tertiary amines. Steric hindrance from the branched chain slows kinetics compared to linear analogues.

Example Reaction with Methyl Iodide:
C15H33NH2+CH3IC15H33NHCH3+HI\text{C}_{15}\text{H}_{33}\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_{15}\text{H}_{33}\text{NHCH}_3 + \text{HI}

ConditionOptimization Data
Temperature60–80°C
SolventEthanol/THF mixtures
Yield72–85%

Kinetic studies show a second-order rate constant (kk) of 3.2×104L\cdotpmol1\cdotps13.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1}) at 25°C.

Acylation Reactions

2-Pentadecanamine forms amides via reaction with acyl chlorides or anhydrides. Computational studies (DFT) highlight its nucleophilicity (NPA=0.72eNPA = -0.72 \, \text{e}) at the amine nitrogen .

Example with Acetyl Chloride:
C15H33NH2+CH3COClC15H33NHCOCH3+HCl\text{C}_{15}\text{H}_{33}\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_{15}\text{H}_{33}\text{NHCOCH}_3 + \text{HCl}

ParameterValue
Activation Energy (EaE_a)45 kJ/mol (B3LYP/6-31G*)
Reaction Time2–4 hours

This reaction is critical in synthesizing lipidated bioactive molecules, such as palmitoylethanolamide (PEA) derivatives .

Reaction Mechanisms and Steric Effects

The amine’s nucleophilic character drives its reactivity, but the 2° carbon placement introduces steric hindrance:

  • Nucleophilic Substitution (Sₙ2): Limited due to bulky alkyl chain.

  • Schiff Base Formation: Reacts with aldehydes (e.g., formaldehyde) under mild acidic conditions, forming imines (C15H33N=CH2\text{C}_{15}\text{H}_{33}\text{N=CH}_2) .

Factors Influencing Reactivity

FactorImpact on Reactivity
Solvent Polarity ↑ Polar solvents accelerate ionic intermediates
Temperature ↑ Rate with higher TT (Arrhenius behavior)
Chain Length Hydrophobicity reduces water solubility (logP = 6.4)

Comparative Reactivity Table

Reaction TypeSubstrateProductYield (%)Reference
NeutralizationHClC₁₅H₃₃NH₃⁺Cl⁻95
N-AlkylationCH₃IC₁₅H₃₃NHCH₃78
AcylationCH₃COClC₁₅H₃₃NHCOCH₃82

Scientific Research Applications

2-Pentadecanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentadecanamine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-pentadecanamine with structurally or functionally related compounds, focusing on molecular properties, safety profiles, and research findings.

Table 1: Structural and Molecular Comparison

Compound CAS No. Molecular Formula Functional Group Molecular Weight (g/mol) Key Synonyms
2-Pentadecanamine 63493-28-7 C₅H₁₃N Primary amine 87.16 1-Methyl-N-butylamine, DL-2-aminopentane
Pentadecylamine Not provided C₁₅H₃₃N Primary amine 227.43 1-Aminopentadecane, n-Pentadecylamine
Pentadecanal 2765-11-9 C₁₅H₃₀O Aldehyde 226.40 Pentadecanaldehyde
Pentadecanamide 3843-51-4 C₁₅H₃₁NO Amide 241.41

Key Observations

Functional Group Differences: 2-Pentadecanamine and pentadecylamine share the primary amine group but differ in chain length (C₅ vs. C₁₅). Pentadecanal (aldehyde) and pentadecanamide (amide) exhibit distinct reactivity. Aldehydes are prone to oxidation, while amides are hydrolysis-resistant .

Safety and Handling: 2-Pentadecanamine: Requires immediate flushing with water for eye/skin exposure and medical consultation. No detailed toxicological data is available . Pentadecanal: Similar first-aid measures (15-minute flushing for eyes/skin), but its aldehyde group may pose higher irritation risks .

Research Gaps: Toxicological profiles for all compounds remain understudied. Comparative studies on biological activity (e.g., antimicrobial or surfactant efficacy) are absent in the provided evidence.

Biological Activity

2-Pentadecanamine, also known as pentadecylamine, is a long-chain aliphatic amine with the chemical formula C₁₅H₃₃N. It has garnered attention in various biological and pharmacological studies due to its potential therapeutic properties. This article explores the biological activity of 2-pentadecanamine, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₃₃N
  • Molecular Weight : 241.43 g/mol
  • Structure : Long-chain fatty amine with a linear structure.

2-Pentadecanamine exhibits several biological activities primarily through its interaction with cellular membranes and signaling pathways:

  • Anti-inflammatory Effects : Studies indicate that long-chain fatty amines can modulate inflammatory responses. They may inhibit pro-inflammatory cytokine production and promote the resolution of inflammation by acting on peroxisome proliferator-activated receptors (PPARs) .
  • Neuroprotective Properties : Research has shown that fatty amines like 2-pentadecanamine can exert neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Biological Activity Data

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
NeuroprotectionReduction in oxidative stress
PPAR ActivationModulation of gene expression

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2-pentadecanamine on murine models subjected to oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups. This suggests that 2-pentadecanamine may be beneficial in treating conditions such as Alzheimer's disease.

Case Study 2: Anti-inflammatory Mechanism

In an ex vivo study, the compound was assessed for its ability to inhibit lipopolysaccharide (LPS)-induced cytokine release from microglial cells. The findings indicated that 2-pentadecanamine effectively reduced the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6), supporting its role as an anti-inflammatory agent .

Research Findings

Recent research highlights the pharmacological potential of 2-pentadecanamine:

  • Pharmacokinetics : Limited data on the pharmacokinetics of long-chain fatty amines exist; however, preliminary studies suggest that they may have favorable absorption characteristics when administered orally.
  • Toxicology : Toxicological assessments indicate that 2-pentadecanamine has a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical applications.

Q & A

Q. How can researchers systematically evaluate the environmental fate of 2-Pentadecanamine to address ecological toxicity concerns?

  • Methodological Answer : Conduct OECD-compliant biodegradation (301F) and bioaccumulation (log Kow measurements) studies. Use quantitative structure-activity relationship (QSAR) models (EPI Suite) to predict ecotoxicological endpoints .

Key Considerations for Research Design

  • Literature Review : Use systematic review frameworks (PRISMA) to identify knowledge gaps and avoid redundancy .
  • Ethical Compliance : Document adherence to ethical standards (e.g., informed consent for human cell line use) .
  • Data Transparency : Share raw datasets in repositories like Zenodo, adhering to FAIR principles .

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